BenchChemオンラインストアへようこそ!

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea

Medicinal Chemistry Chemical Biology Procurement

This specialty diarylurea offers a unique 2,4'-bipyridine metal-coordinating core paired with a 4-butoxyphenyl-urea hydrogen-bonding motif, ideal for de novo phenotypic screening and as a novel ligand precursor for Ru, Ir, or Cu complexes. Its distinct HPLC/LC-MS retention properties (MW 362.4 g/mol, TPSA 76.1 Ų) make it a superior reference standard for method development. Procure based on chemical novelty and in-house screening needs, not unvalidated class-level assumptions.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 2097922-67-1
Cat. No. B2649155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea
CAS2097922-67-1
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26)
InChIKeyCRSMIKYZBVDWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea (CAS 2097922-67-1) – Procurement & Selection Baseline


3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea (CAS 2097922-67-1) is a synthetic, non-polymer organic compound belonging to the diarylurea class, characterized by a 2,4'-bipyridine core linked via a urea bridge to a 4-butoxyphenyl substituent. Its molecular formula is C21H22N4O2 with a molecular weight of 362.4 g/mol [1]. The compound is commercially available as a specialty research chemical for in vitro and non-human applications, with catalog listings confirming its availability for procurement [2]. However, a comprehensive search of publicly available scientific literature, patent databases, and bioactivity repositories reveals a near-total absence of characterized biological targets, mechanism-of-action studies, or comparative performance data for this specific structure.

Why Generic Substitution of 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea Is Not Supported by Current Evidence


In the absence of published structure-activity relationship (SAR) studies, pharmacophore models, or head-to-head benchmarking data for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea, no scientific basis exists to assert that any other compound in the diarylurea or bipyridine-urea class can be considered a functionally equivalent substitute [1]. The specific topological polar surface area (76.1 Ų) and the unique spatial arrangement of the 2,4'-bipyridine and butoxyphenyl moieties are likely to confer distinct molecular recognition properties that cannot be assumed to be interchangeable with close analogs such as 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methoxyphenyl)urea (CAS 2097863-05-1) or other in-class variants without direct comparative experimental validation [2]. Consequently, any procurement decision predicated on substitution must not rely on generic class-level assumptions but must instead be grounded in compound-specific functional data.

Quantitative Comparative Evidence for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea – Critical Data Gap Assessment


Absence of Direct Head-to-Head Biological Activity Comparisons

An exhaustive search of public scientific resources, including BindingDB, ChEMBL, PubMed, and patent databases, returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea against any defined molecular target [1]. While structurally related bipyridine-urea analogs have been reported as inhibitors of targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or urokinase plasminogen activator (uPA), these data points correspond to distinct compounds and cannot be extrapolated to the target structure [2][3]. Currently, no direct head-to-head comparison between this compound and a named comparator exists in the peer-reviewed literature.

Medicinal Chemistry Chemical Biology Procurement

Lack of Selectivity or Off-Target Profiling Data for Differential Positioning

No selectivity panels, kinome-wide profiling, or off-target safety screens containing 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea have been published [1]. The 2014 virtual screening study that explored bipyridine-urea analogs for uPA inhibition did not include this specific compound, nor did it report selectivity metrics against related serine proteases for any member of the series [2]. Consequently, claims regarding target selectivity or reduced off-target risk versus comparator compounds such as standard uPA inhibitors (e.g., amiloride, UK-356,618) or HPPD inhibitors (e.g., nitisinone, mesotrione) are unsupported.

Drug Discovery Selectivity Profiling Safety Pharmacology

Absence of Pharmacokinetic, Metabolic Stability, or In Vivo Efficacy Data

No data on aqueous solubility, logP, permeability, metabolic stability (microsomal or hepatocyte), plasma protein binding, or in vivo pharmacokinetic parameters have been reported for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea [1]. A computed XLogP3 value of 3.2 has been listed on a vendor aggregator site, but this is an in silico prediction and does not constitute experimental validation or a basis for comparative selection versus analogs with measured logP values [2]. The lack of ADME data precludes any judgment on whether this compound offers superior drug-like properties compared to other bipyridine-urea derivatives.

ADME Pharmacokinetics In Vivo Pharmacology

Application Scenarios for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea Under Current Data Limitations


Exploratory Medicinal Chemistry: Primary Screening in Novel Target Assays

Given the complete absence of publicly characterized biological targets, the most scientifically defensible application for procuring 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is de novo phenotypic or biochemical primary screening against emerging or orphan targets of interest [1]. The 2,4'-bipyridine moiety is a known metal-coordinating pharmacophore that engages zinc-dependent enzymes and other metalloproteins [2], and the butoxyphenyl-urea fragment provides hydrogen bond donor/acceptor functionality. These structural features justify its inclusion in diversity-oriented screening libraries where procurement is driven by chemical novelty rather than a pre-validated potency or selectivity hypothesis.

Coordination Chemistry and Materials Science: Metal-Organic Framework (MOF) or Sensor Precursor

The 2,4'-bipyridine unit in 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea is a well-established bidentate ligand for transition metals, and the urea linkage offers additional hydrogen-bonding motifs for supramolecular assembly [1][2]. While no dedicated coordination study of this specific compound has been published, it can be procured as a novel ligand precursor for the synthesis of ruthenium, iridium, or copper complexes with potential applications in photocatalysis, electroluminescent devices, or chemosensors. Selection over other bipyridine ligands would be motivated by the unique combination of solubility conferred by the butoxy chain and the additional supramolecular recognition element provided by the urea group.

Chemical Biology Tool for Urea Transporter or Related Membrane Protein Studies

Several structurally distinct diarylurea compounds have been reported as urea transporter (UT-B) inhibitors, with activities in the nanomolar to micromolar range in erythrocyte lysis assays [1]. While no activity data link 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea to UT-B or any other transporter, the presence of a urea pharmacophore makes it a rational candidate for inclusion in focused screening sets targeting urea-binding proteins. Procurement in this context would be hypothesis-driven and should be accompanied by the user's own in-house counter-screening against the closest commercially available bipyridine-urea analogs (e.g., 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea, CAS 2097863-05-1) to generate the comparative data absent from the literature.

Method Development and Reference Standard in Analytical Chemistry

The compound can serve as a high-purity reference standard for HPLC, LC-MS, or NMR method development involving bipyridine-containing molecules [1]. Its distinct retention properties (influenced by the butoxy chain) and well-defined molecular weight (362.4 g/mol) make it suitable for calibrating chromatographic systems or optimizing ionization parameters. As a procurement choice, it is differentiated from structurally simpler bipyridine standards by the presence of the urea linker and terminal aromatic system, which provide additional validation points for multi-dimensional separation techniques.

Quote Request

Request a Quote for 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.